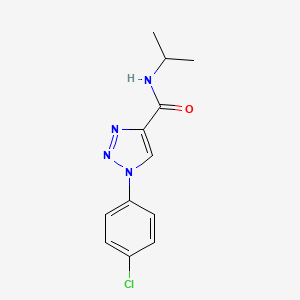
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazole-based compounds that have been shown to exhibit potent biological activities.
Mécanisme D'action
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its biological activity by inhibiting the activity of tankyrase enzymes. Tankyrases are poly-ADP-ribose polymerases that play a critical role in regulating the Wnt/β-catenin signaling pathway. By inhibiting the activity of tankyrases, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide prevents the degradation of Axin, a key regulator of the Wnt/β-catenin signaling pathway. This, in turn, leads to the inhibition of the pathway and the subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in various preclinical studies. In cancer research, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anti-inflammatory effects in preclinical models of inflammation. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is its potent biological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one of the major limitations of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the development of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the potential applications of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of various types of cancer, including colon, lung, and breast cancer. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may have potential applications in the treatment of inflammatory bowel disease and other inflammatory disorders. In addition, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in these and other diseases.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that includes the reaction of 4-chlorobenzyl alcohol with triazole to form 4-chlorophenyl-1H-1,2,3-triazole, followed by the reaction of this intermediate with isopropylamine to form 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a critical role in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8(2)14-12(18)11-7-17(16-15-11)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFNAWSMUSYSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

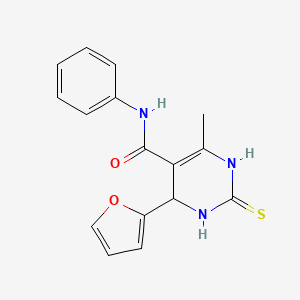
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2615065.png)
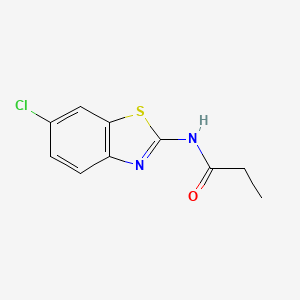
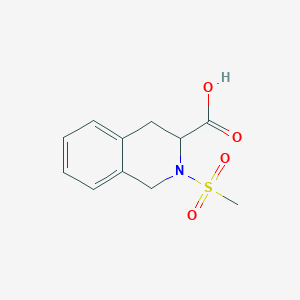
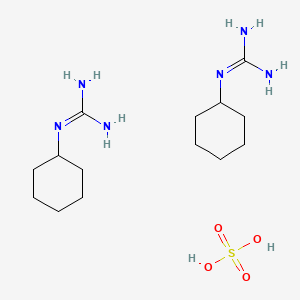

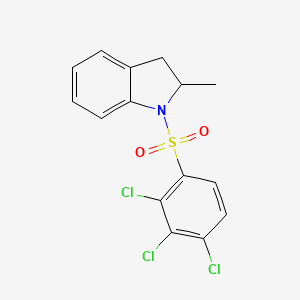
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2615073.png)

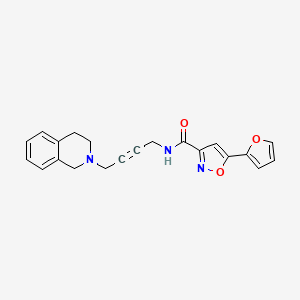
![1-Spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2615077.png)
![5-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2615078.png)
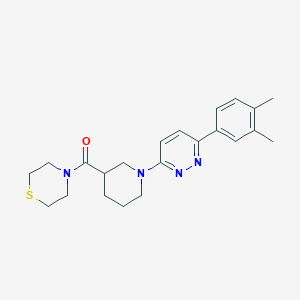
![2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615085.png)